Cas no 1806918-74-0 (2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol)

2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol is a versatile brominated pyridine derivative with a difluoromethyl substituent, offering unique reactivity for synthetic applications. The presence of both bromine and bromomethyl groups at adjacent positions enables selective functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design. The hydroxymethyl moiety at the 6-position provides a handle for further derivatization, such as esterification or etherification. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions, facilitating the construction of complex heterocyclic frameworks. Its well-defined structure ensures reproducibility in synthetic routes.
2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol structure
1806918-74-0 structure
Product name:2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol
CAS No:1806918-74-0
MF:C8H7Br2F2NO
MW:330.952087640762
CID:4866464

2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol
    • Inchi: 1S/C8H7Br2F2NO/c9-2-4-1-5(8(11)12)6(3-14)13-7(4)10/h1,8,14H,2-3H2
    • InChI Key: PXCQYKWHXKYRNO-UHFFFAOYSA-N
    • SMILES: BrC1=C(CBr)C=C(C(F)F)C(CO)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1

2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053763-500mg
2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol
1806918-74-0 97%
500mg
$1,695.20 2022-03-31
Alichem
A029053763-250mg
2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol
1806918-74-0 97%
250mg
$979.20 2022-03-31
Alichem
A029053763-1g
2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol
1806918-74-0 97%
1g
$3,009.80 2022-03-31

2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol Related Literature

Additional information on 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol

Introduction to 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol (CAS No. 1806918-74-0)

2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol (CAS No. 1806918-74-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its brominated and difluoromethyl-substituted pyridine core, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromomethyl and hydroxymethyl functional groups provides a versatile platform for further chemical modifications, enabling the development of novel compounds with potential therapeutic applications.

The structural features of 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol are particularly noteworthy. The pyridine ring, a common scaffold in many pharmacologically relevant molecules, is modified with a bromo group at the 3-position, a bromomethyl group at the 3-position, and a difluoromethyl group at the 5-position. Additionally, the 6-position is equipped with a hydroxymethyl group, which can be further functionalized to introduce additional molecular diversity. This combination of substituents makes the compound an attractive building block for medicinal chemists seeking to develop new drugs.

In recent years, there has been growing interest in the use of halogenated pyridines as key intermediates in drug discovery. Halogens, such as bromine and fluorine, are known to enhance the bioavailability and metabolic stability of drug candidates. The bromomethyl group in particular provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This reactivity has been exploited in the synthesis of numerous active pharmaceutical ingredients (APIs), highlighting the importance of compounds like 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol.

One of the most compelling aspects of this compound is its potential application in the development of small molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes play a crucial role in many biological pathways, and inhibiting their activity can lead to therapeutic benefits. The unique structural features of 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol make it an ideal candidate for designing inhibitors that can interact with specific enzymatic sites. For instance, the presence of both bromo and difluoromethyl groups can be leveraged to create hydrophobic interactions with enzyme active sites, while the hydroxymethyl group can form hydrogen bonds or participate in other forms of non-covalent binding.

Recent studies have demonstrated the utility of halogenated pyridines in the development of kinase inhibitors, which are used to treat various cancers and inflammatory diseases. Kinases are enzymes that phosphorylate other proteins, and their overactivity is often associated with disease states. By designing molecules that selectively inhibit kinase activity, it is possible to modulate signaling pathways that contribute to disease progression. The reactivity provided by the bromomethyl group allows for the introduction of warhead groups that can covalently bind to kinase residues, leading to potent inhibition.

The difluoromethyl group is another key feature that contributes to the biological activity of 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol. Difluorinated compounds are known to exhibit improved pharmacokinetic properties due to their increased lipophilicity and metabolic stability. This has led to their widespread use in drug development, where they are often incorporated into lead compounds to enhance their bioavailability and duration of action. The presence of this group in our compound suggests that it may be suitable for developing drugs with prolonged efficacy and reduced side effects.

In addition to its applications in drug discovery, 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol has potential uses in agrochemical research. The development of new pesticides and herbicides often relies on synthetic intermediates that can be modified to target specific biological pathways in pests or weeds. The versatile functional groups present in this compound make it an excellent candidate for designing molecules that can disrupt essential processes in agricultural organisms without harming humans or beneficial wildlife.

The synthesis of 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol involves multiple steps, each requiring careful optimization to ensure high yield and purity. Typically, the synthesis begins with a halogenation reaction on a pyridine precursor, followed by functionalization at specific positions using appropriate reagents. The introduction of the difluoromethyl group often requires specialized conditions due to its reactivity and sensitivity to hydrolysis or oxidation. However, advances in synthetic methodologies have made it possible to perform these reactions under mild conditions while maintaining high selectivity.

The final product must be rigorously characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure that the compound meets the required purity standards before it can be used in further synthetic or biological studies. Characterization also provides valuable information about the compound's structure and properties, which can be used to guide subsequent modifications or applications.

In conclusion,2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-6-methanol (CAS No. 1806918-74-0) is a multifunctional organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an ideal intermediate for synthesizing novel biologically active molecules, particularly those targeting enzyme-catalyzed reactions such as kinases. The presence of reactive functional groups like bromomethyl, difluoromethyl, and hydroxymethyl provides a versatile platform for further chemical modifications, enabling researchers to develop innovative therapeutics with improved efficacy and safety profiles.

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